1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol
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Overview
Description
1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Oxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound can affect various cellular pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-Benzisothiazol-3-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol
- 1-(1,2-Benzisothiazol-5-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol
Uniqueness
1-(1,2-Benzisothiazol-4-yloxy)-3-((3-methyl-3-pentyl)amino)-2-propanol is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
76919-30-7 |
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Molecular Formula |
C16H24N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-4-yloxy)-3-(3-methylpentan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H24N2O2S/c1-4-16(3,5-2)17-9-12(19)11-20-14-7-6-8-15-13(14)10-18-21-15/h6-8,10,12,17,19H,4-5,9,11H2,1-3H3 |
InChI Key |
ZTNZWNVGSCEYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)NCC(COC1=C2C=NSC2=CC=C1)O |
Origin of Product |
United States |
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